1-(Piperidin-4-yl)pyrrolidine-2-carboxamide CAS number and identifiers
1-(Piperidin-4-yl)pyrrolidine-2-carboxamide CAS number and identifiers
An In-Depth Technical Guide to 1-(Piperidin-4-yl)pyrrolidine-2-carboxamide
Authored by: Gemini, Senior Application Scientist
Abstract
The molecular scaffold of 1-(piperidin-4-yl)pyrrolidine-2-carboxamide represents a compelling fusion of two pharmacologically significant heterocycles: the piperidine ring, a cornerstone in numerous CNS-active and peripherally acting drugs, and the pyrrolidine-2-carboxamide moiety, a key element in various enzyme inhibitors and peptidomimetics. This technical guide provides a comprehensive overview of this compound, consolidating available chemical data, proposing robust synthetic and analytical methodologies, and exploring its potential therapeutic applications based on the activities of structurally related molecules. This document is intended for researchers and professionals in drug discovery and medicinal chemistry, offering foundational knowledge to stimulate and guide future investigation into this promising chemical entity.
Chemical Identity and Physicochemical Properties
Precise identification of a chemical entity is fundamental for research and regulatory purposes. While a specific CAS number for the free base of 1-(piperidin-4-yl)pyrrolidine-2-carboxamide is not readily found in public databases, its dihydrochloride salt is documented. The properties of the parent compound can be reliably predicted using computational models.
| Identifier | Value | Source |
| Compound Name | 1-(piperidin-4-yl)pyrrolidine-2-carboxamide | - |
| Synonyms | 1-piperidin-4-ylpyrrolidine-2-carboxamide | [1] |
| Molecular Formula | C10H19N3O | [1] |
| Molecular Weight | 197.28 g/mol | Calculated |
| Monoisotopic Mass | 197.15282 Da | [1] |
| IUPAC Name | 1-(piperidin-4-yl)pyrrolidine-2-carboxamide | - |
| InChI | InChI=1S/C10H19N3O/c11-10(14)9-2-1-7-13(9)8-3-5-12-6-4-8/h8-9,12H,1-7H2,(H2,11,14) | [1] |
| InChIKey | CPFBMIFBUUOUTJ-UHFFFAOYSA-N | [1] |
| SMILES | C1CC(N(C1)C2CCNCC2)C(=O)N | [1] |
| XlogP (predicted) | -0.1 | [1] |
| Formulation | Dihydrochloride Salt | [1] |
Note: Properties are for the free base unless otherwise specified.
Proposed Synthesis Workflow
The synthesis of 1-(piperidin-4-yl)pyrrolidine-2-carboxamide can be achieved through a logical and efficient pathway involving reductive amination. This common and reliable method forms the C-N bond between the piperidine and pyrrolidine rings. The workflow is designed with readily available starting materials and employs standard protecting group strategies to ensure regioselectivity and high yields.
Synthetic Scheme
The proposed two-step synthesis begins with the reductive amination of N-Boc-4-piperidone with L-prolinamide, followed by the deprotection of the Boc group under acidic conditions to yield the final product.
Caption: Proposed two-step synthesis of the title compound.
Detailed Experimental Protocol
Step 1: Synthesis of 1-(1-(tert-Butoxycarbonyl)piperidin-4-yl)pyrrolidine-2-carboxamide
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To a solution of N-Boc-4-piperidone (1.0 eq) and L-prolinamide (1.1 eq) in dichloroethane (DCE, 0.1 M), add acetic acid (1.1 eq).
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Stir the mixture at room temperature for 1 hour.
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Add sodium triacetoxyborohydride (Na(OAc)₃BH, 1.5 eq) portion-wise over 15 minutes.
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Allow the reaction to stir at room temperature for 12-18 hours, monitoring progress by TLC or LC-MS.
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Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
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Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield the protected intermediate.
Step 2: Synthesis of 1-(Piperidin-4-yl)pyrrolidine-2-carboxamide (Final Product)
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Dissolve the protected intermediate (1.0 eq) in a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane or a 4M solution of HCl in dioxane.
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Stir the mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC or LC-MS.
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Upon completion, concentrate the reaction mixture under reduced pressure.
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If using TFA, co-evaporate with toluene or dichloromethane to remove residual acid.
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The resulting salt can be triturated with diethyl ether to yield a solid, which is then filtered and dried under vacuum to afford the final product as its corresponding salt.
Potential Biological and Pharmacological Profile
While no specific biological data for 1-(piperidin-4-yl)pyrrolidine-2-carboxamide is currently published, the constituent scaffolds are prevalent in a wide range of bioactive molecules. Analysis of structurally related compounds allows for the formulation of hypotheses regarding its potential therapeutic applications.[2]
| Compound Class | Biological Target | Potential Therapeutic Area | Reference |
| Pyrrolidine Carboxamides | Enoyl Acyl Carrier Protein Reductase (InhA) | Antituberculosis | [3] |
| (Piperidinosulfonamidophenyl)pyrrolidin-2-ones | Aldo-Keto Reductase (AKR1C3) | Oncology (Prostate/Breast Cancer) | [4][5] |
| Pyrrolidine-2-carbonitrile derivatives | Dipeptidyl Peptidase-4 (DPP-4) | Type 2 Diabetes | [6] |
| N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide | Adenylyl Cyclase (G. lamblia) | Anti-parasitic | [7] |
| Piperidine Carboxamides | Transient Receptor Potential Vanilloid-1 (TRPV1) | Pain Management | [8] |
The diverse targets of related molecules suggest that 1-(piperidin-4-yl)pyrrolidine-2-carboxamide could be a valuable lead structure for screening against various enzymes and receptors. Its polarity and structural features may confer favorable pharmacokinetic properties.
Hypothetical Mechanism of Action: Enzyme Inhibition
Many piperidine and pyrrolidine derivatives function by inhibiting key enzymes in pathological pathways. For instance, the inhibition of dipeptidyl peptidase-4 (DPP-4) is a validated strategy for managing type 2 diabetes. A compound like 1-(piperidin-4-yl)pyrrolidine-2-carboxamide could potentially bind to the active site of such an enzyme, blocking substrate access and modulating its activity.
Caption: Potential inhibitory mechanism on a target enzyme.
Standard Protocol: In Vitro Enzyme Inhibition Assay
To evaluate the potential biological activity of 1-(piperidin-4-yl)pyrrolidine-2-carboxamide, a primary in vitro enzyme inhibition assay is a critical first step. The following is a generalized protocol adaptable for various enzymes, such as a serine protease like DPP-4.
Materials and Reagents
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Recombinant human enzyme (e.g., DPP-4)
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Fluorogenic or chromogenic substrate (e.g., Gly-Pro-AMC for DPP-4)
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Assay Buffer (e.g., Tris-HCl, pH 7.5)
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Test Compound: 1-(piperidin-4-yl)pyrrolidine-2-carboxamide
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Positive Control Inhibitor (e.g., Sitagliptin for DPP-4)
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DMSO (for compound dilution)
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384-well microplates (black, for fluorescence)
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Plate reader capable of kinetic fluorescence measurement
Assay Procedure
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Compound Preparation : Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.
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Assay Plate Preparation : Add 1 µL of each compound dilution to the wells of a 384-well plate. Include wells for "no inhibitor" (DMSO only) and "no enzyme" controls.
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Enzyme Addition : Dilute the enzyme stock to the desired working concentration in assay buffer. Add 20 µL of the diluted enzyme to each well (except "no enzyme" controls).
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Incubation : Incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the enzyme.
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Reaction Initiation : Prepare the substrate at 2x the final desired concentration in assay buffer. Add 20 µL of the substrate solution to all wells to initiate the reaction. The final assay volume is 40 µL.
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Data Acquisition : Immediately place the plate in a plate reader pre-set to the appropriate temperature (e.g., 30°C). Measure the fluorescence (e.g., Ex/Em = 360/460 nm for AMC) every 60 seconds for 30-60 minutes.
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Data Analysis :
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Calculate the initial reaction velocity (rate) for each well from the linear portion of the kinetic curve.
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Normalize the rates to the "no inhibitor" control (100% activity) and "no enzyme" control (0% activity).
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Plot the percent inhibition versus the logarithm of the inhibitor concentration.
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Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
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Conclusion
1-(Piperidin-4-yl)pyrrolidine-2-carboxamide is a molecule of significant interest due to its assembly from two privileged medicinal chemistry scaffolds. While direct experimental data remains to be published, this guide provides a robust framework for its chemical synthesis and initial biological evaluation. The potential for this compound to interact with a variety of enzymes and receptors, as suggested by the activities of related structures, positions it as an attractive candidate for inclusion in screening libraries for drug discovery programs in oncology, metabolic diseases, and infectious diseases. The protocols and workflows detailed herein offer a clear path for researchers to undertake the synthesis and characterization of this compound and to begin exploring its therapeutic potential.
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